
4,4-Dimethyl-5alpha-cholesta-8,14,24-trien-3beta-ol
Overview
Description
Follicular fluid-meiosis-activating sterol (FF-MAS) is a sterol compound found in the follicular fluid of mammalian ovaries. It plays a crucial role in the maturation of oocytes by promoting the resumption of meiosis.
Mechanism of Action
Target of Action
The primary target of FF-MAS (Follicular fluid meiosis-activating sterol) is the oocyte , a cell in an ovary which has the potential to develop into an egg . FF-MAS plays a crucial role in the maturation of oocytes, particularly in the process of meiosis .
Mode of Action
FF-MAS promotes the completion of meiotic maturation to metaphase II (MII) and improves competence to complete the 2-cell stage to blastocyst transition . It has been suggested that FF-MAS mediates its effects through the LXR receptor and MAPK/ERK signals in oocytes .
Biochemical Pathways
FF-MAS is involved in the biosynthesis of steroids . It is a product of the enzyme delta14-sterol reductase [EC 1.3.1.70] and is involved in the conversion of lanosterol to zymosterol . The enzyme delta14-sterol reductase catalyzes the three-step oxidative removal of the 14alpha-methyl group of sterols such as lanosterol and 24,25-dihydrolanosterol (DHL), converting the sterols to 4,4-dimethyl-5alpha-cholesta-8,14,24-trien-3beta-ol .
Pharmacokinetics
It is known that ff-mas is a small molecule compound found in follicular fluid , suggesting that it may be well-absorbed and distributed within the body.
Result of Action
The action of FF-MAS results in the promotion of meiotic maturation and preimplantation development of oocytes maturing in vitro . It has been seen to positively influence the survival rate of human oocytes during in-vitro maturation .
Action Environment
The environment in which FF-MAS operates is typically the ovarian follicle , specifically the follicular fluid. FF-MAS has been shown to protect granulosa cells from hypoxia-induced apoptosis by inhibiting STAT4 expression .
Biochemical Analysis
Biochemical Properties
4,4-Dimethylcholesta-8,14,24-trienol interacts with various enzymes and proteins. It is a product of the enzyme delta14-sterol reductase . This enzyme catalyzes the C-14 demethylation of lanosterol to form 4,4-Dimethylcholesta-8,14,24-trienol in the ergosterol biosynthesis pathway .
Cellular Effects
The effects of 4,4-Dimethylcholesta-8,14,24-trienol on cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
4,4-Dimethylcholesta-8,14,24-trienol exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression .
Metabolic Pathways
4,4-Dimethylcholesta-8,14,24-trienol is involved in the biosynthesis of steroids . It interacts with enzymes or cofactors in this metabolic pathway, which could also include any effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
FF-MAS can be synthesized through a series of chemical reactions starting from lanosterol. The synthesis involves the demethylation of lanosterol at the 14α position, which is catalyzed by cytochrome P450 51A1. This process involves three steps and requires six electrons . The synthetic analogues of FF-MAS, such as ZK255884, ZK255933, and ZK255991, are also prepared through similar routes and are used to study the effects of FF-MAS on oocyte maturation .
Industrial Production Methods
Industrial production of FF-MAS involves the extraction and purification of the compound from biological sources, such as follicular fluid. The compound is then subjected to further purification processes to obtain a high-purity product suitable for research and therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
FF-MAS undergoes various chemical reactions, including oxidation, reduction, and substitution. The primary reaction involves the demethylation of lanosterol to form FF-MAS, which is catalyzed by cytochrome P450 51A1 .
Common Reagents and Conditions
The demethylation reaction requires cytochrome P450 51A1 as the catalyst and involves the use of molecular oxygen and NADPH as electron donors. The reaction conditions include maintaining a suitable pH and temperature to ensure optimal enzyme activity .
Major Products Formed
The major product formed from the demethylation of lanosterol is FF-MAS. Other minor products may include intermediate sterols formed during the reaction process .
Scientific Research Applications
FF-MAS has a wide range of scientific research applications, particularly in the fields of reproductive biology, medicine, and industry. Some of the key applications include:
Reproductive Biology: FF-MAS is used to study the mechanisms of oocyte maturation and meiotic resumption. .
Medicine: FF-MAS has potential therapeutic applications in treating infertility and improving oocyte quality in women undergoing assisted reproductive technologies. .
Industry: FF-MAS is used in the development of pharmaceutical products aimed at enhancing reproductive health.
Comparison with Similar Compounds
Other similar compounds include testicular meiosis-activating sterol (T-MAS), which is involved in the maturation of spermatozoa in the testes . While both FF-MAS and T-MAS share similar functions in promoting meiotic resumption, they differ in their specific roles and locations within the reproductive system. FF-MAS is primarily found in the ovarian follicular fluid, whereas T-MAS is found in the testes .
List of Similar Compounds
- Testicular meiosis-activating sterol (T-MAS)
- 4,4-dimethyl-5α-cholest-8,14,24-triene-3β-ol (FF-MAS)
- 4,4-dimethyl-5α-cholest-8,24-diene-3β-ol (T-MAS)
Properties
IUPAC Name |
(3S,5R,10S,13R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46O/c1-19(2)9-8-10-20(3)22-12-13-23-21-11-14-25-27(4,5)26(30)16-18-29(25,7)24(21)15-17-28(22,23)6/h9,13,20,22,25-26,30H,8,10-12,14-18H2,1-7H3/t20-,22-,25+,26+,28-,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQXEZVYNCBVDO-PBJLWWPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C1CC=C2C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC=C(C)C)[C@H]1CC=C2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20982834 | |
| Record name | 4,4-Dimethylcholesta-8,14,24-trien-3-olato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20982834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4,4-Dimethylcholesta-8,14,24-trienol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001023 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
64284-64-6 | |
| Record name | 4,4-Dimethyl-5α-cholesta-8,14,24-trien-3β-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64284-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4-Dimethylcholesta-8,14,24-trienol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064284646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4-Dimethylcholesta-8,14,24-trien-3-olato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20982834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-Dimethylcholesta-8,14,24-trienol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001023 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




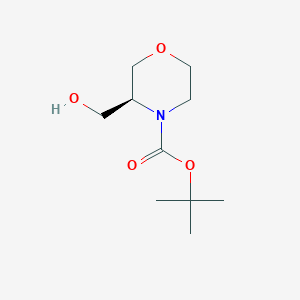
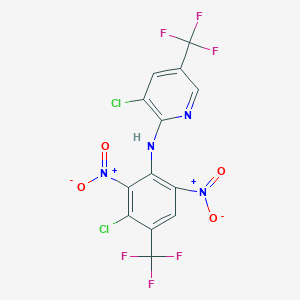


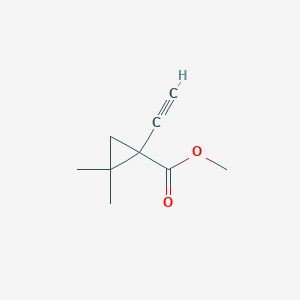
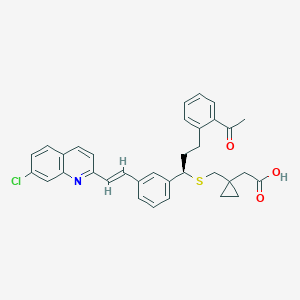



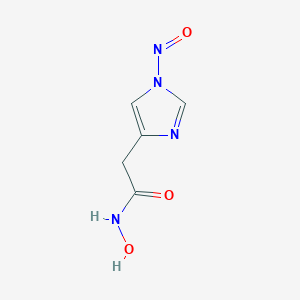

![methyl 3-[[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-(3-methoxy-3-oxopropyl)sulfanylmethyl]sulfanylpropanoate](/img/structure/B131831.png)
